molecular formula C28H26N4O2 B5695478 N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide

N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide

Cat. No. B5695478
M. Wt: 450.5 g/mol
InChI Key: TWLYCZPONZGVDO-CZYCKNNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide, also known as BNIPQ, is a hydrazone compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized by the condensation reaction between 2-naphthaldehyde and succinic hydrazide.

Scientific Research Applications

N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide has shown promising applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been tested for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This compound has also been reported to induce apoptosis in cancer cells by regulating the expression of apoptotic genes.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various organisms. In bacteria, this compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. In fungi, this compound has been shown to inhibit the growth of several pathogenic fungi. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. However, this compound also has some limitations. It is relatively unstable in solution and can degrade over time. Additionally, the compound is highly fluorescent, which can interfere with some experimental techniques.

Future Directions

For the research of N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide include investigating its potential as a fluorescent probe and exploring its antibacterial, antifungal, and antiviral activities.

Synthesis Methods

The synthesis of N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide involves the condensation reaction between 2-naphthaldehyde and succinic hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours. The product obtained is then purified by recrystallization from ethanol. The purity and yield of the product can be improved by optimizing the reaction conditions.

properties

IUPAC Name

N,N'-bis[(E)-1-naphthalen-2-ylethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)29-31-27(33)15-16-28(34)32-30-20(2)24-14-12-22-8-4-6-10-26(22)18-24/h3-14,17-18H,15-16H2,1-2H3,(H,31,33)(H,32,34)/b29-19+,30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLYCZPONZGVDO-CZYCKNNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=CC=CC=C2C=C1)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)N/N=C(/C1=CC2=CC=CC=C2C=C1)\C)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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